molecular formula C12H20O3 B1325300 7-Cyclopentyl-7-oxoheptanoic acid CAS No. 898766-77-3

7-Cyclopentyl-7-oxoheptanoic acid

Cat. No. B1325300
M. Wt: 212.28 g/mol
InChI Key: NCMFHVOZSIOSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Cyclopentyl-7-oxoheptanoic acid (CPOH) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of cyclopentyl fatty acids and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 7-Cyclopentyl-7-oxoheptanoic acid is not yet fully understood. However, it is believed that 7-Cyclopentyl-7-oxoheptanoic acid exerts its effects by modulating the activity of various enzymes and signaling pathways in the body. Specifically, 7-Cyclopentyl-7-oxoheptanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

7-Cyclopentyl-7-oxoheptanoic acid has been found to exhibit various biochemical and physiological effects. In animal models, 7-Cyclopentyl-7-oxoheptanoic acid has been shown to reduce inflammation, protect neurons from damage, and improve cognitive function. Additionally, 7-Cyclopentyl-7-oxoheptanoic acid has been found to improve glucose metabolism and reduce insulin resistance in animal models of type 2 diabetes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-Cyclopentyl-7-oxoheptanoic acid in lab experiments is its high purity and stability. Additionally, 7-Cyclopentyl-7-oxoheptanoic acid is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 7-Cyclopentyl-7-oxoheptanoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 7-Cyclopentyl-7-oxoheptanoic acid. One area of research is the development of 7-Cyclopentyl-7-oxoheptanoic acid-based drugs for the treatment of inflammatory diseases and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 7-Cyclopentyl-7-oxoheptanoic acid and its effects on various signaling pathways in the body. Finally, research is needed to optimize the synthesis method for 7-Cyclopentyl-7-oxoheptanoic acid and to develop more efficient methods for administering 7-Cyclopentyl-7-oxoheptanoic acid in experimental settings.
Conclusion
In conclusion, 7-Cyclopentyl-7-oxoheptanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 7-Cyclopentyl-7-oxoheptanoic acid has been found to exhibit various biochemical and physiological effects and has been shown to have anti-inflammatory and neuroprotective properties. Additionally, 7-Cyclopentyl-7-oxoheptanoic acid has been found to improve glucose metabolism and reduce insulin resistance in animal models of type 2 diabetes. Further research is needed to fully understand the mechanism of action of 7-Cyclopentyl-7-oxoheptanoic acid and to develop more efficient methods for administering 7-Cyclopentyl-7-oxoheptanoic acid in experimental settings.

Scientific Research Applications

7-Cyclopentyl-7-oxoheptanoic acid has been found to exhibit various potential applications in scientific research. One of the most significant applications of 7-Cyclopentyl-7-oxoheptanoic acid is in the field of medicine. 7-Cyclopentyl-7-oxoheptanoic acid has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, 7-Cyclopentyl-7-oxoheptanoic acid has been found to have neuroprotective properties and has been shown to protect neurons from damage in animal models of neurodegenerative diseases.

properties

IUPAC Name

7-cyclopentyl-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-11(10-6-4-5-7-10)8-2-1-3-9-12(14)15/h10H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMFHVOZSIOSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645356
Record name 7-Cyclopentyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyclopentyl-7-oxoheptanoic acid

CAS RN

898766-77-3
Record name ζ-Oxocyclopentaneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Cyclopentyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IP Antonevich - Chemistry of Heterocyclic Compounds, 2003 - Springer
The composition of the reductive cleavage products of cyclopenta[d]isoxazolines in acid medium depends on the acid, Raney nickel, and solvent used. Depending on the reaction …
Number of citations: 2 link.springer.com

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